Benzyl 4-aminoazepane-1-carboxylate
Overview
Description
Benzyl 4-aminoazepane-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It is commonly referred to as benzyl azepane.
Molecular Structure Analysis
The molecular structure of Benzyl 4-aminoazepane-1-carboxylate is represented by the formula C14H20N2O2 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Benzyl 4-aminoazepane-1-carboxylate has a molecular weight of 248.32 g/mol . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Synthesis and Characterization of N-Boc Piperazine Derivatives
- Summary of Application: Two derivatives of N-Boc piperazine were synthesized and characterized. These derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application: The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes: The synthesized compounds were found to be moderately active against several microorganisms .
2. Discovery of Benzimidazole Carboxamide Derivatives as Potent Poly (ADP-ribose) Polymerase (PARP) Inhibitors
- Summary of Application: A series of benzimidazole carboxamide derivatives were synthesized and characterized. These compounds exhibited potential anticancer activities .
- Methods of Application: The compounds were synthesized and characterized by 1H-NMR, 13C-NMR, and HRMS. PARP inhibition assays and cellular proliferation assays were carried out .
- Results or Outcomes: Compounds 5cj and 5cp exhibited potential anticancer activities with IC50 values of about 4 nM against both PARP-1 and PARP-2, similar to the reference drug veliparib .
3. Benzimidazole: A Medicinally Important Heterocyclic Moiety
- Summary of Application: Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
4. Synthesis, Antimicrobial Activity and Molecular Docking Study of Benzyl Functionalized Benzimidazole Silver (I) Complexes
- Summary of Application: A series of N-functionalized benzimidazole silver (I) complexes were prepared and characterized. These complexes were evaluated for their antimicrobial activities against bacteria Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and the fungal strains Candida albicans and Candida glabrata .
- Methods of Application: The complexes were synthesized and characterized by FT-IR, 1H, 13C {1H} NMR spectroscopy, and elemental analysis. The antimicrobial activities of the complexes were evaluated using standard microbiological techniques .
- Results or Outcomes: The N-alkylbenzimidazole silver (I) complexes exhibited good antimicrobial activity compared to N-alkylbenzimidazole derivatives. Especially, complex 2e presented perfect antimicrobial activity than the other complexes .
5. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One
- Summary of Application: This study focuses on the synthesis of Furoindolin-2-One, a compound with a propellane framework found in a variety of natural products. The compound was synthesized through the oxidative cyclization of trisubstituted alkenes .
- Methods of Application: The compound was synthesized and characterized by FT-IR, 1H, 13C {1H} NMR spectroscopy, and elemental analysis .
- Results or Outcomes: The synthesized compound was found to be moderately active against several microorganisms .
6. Synthesis, Crystal Structure and Anti-leukemic Activity of 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline
- Summary of Application: This compound, which showed cytotoxic potential against two leukemia cell lines, has been synthesized via a multi-step pathway .
- Methods of Application: The compound was characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H and 13C NMR .
- Results or Outcomes: The compound showed antileukemic activity in a submicromolar range on the human leukemic cell lines K562 and HL60 (myeloid cell lines) .
Safety And Hazards
properties
IUPAC Name |
benzyl 4-aminoazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-13-7-4-9-16(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIMOMSYPKYXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655101 | |
Record name | Benzyl 4-aminoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-aminoazepane-1-carboxylate | |
CAS RN |
885966-14-3 | |
Record name | Benzyl 4-aminoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.